molecular formula C19H17FN4O3 B2373782 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903606-69-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2373782
CAS No.: 1903606-69-8
M. Wt: 368.368
InChI Key: FPHJUBNWHKMWGX-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]imidazole core, followed by the introduction of the fluoro-substituted oxazepinone ring through a series of condensation and cyclization reactions. Common reagents used in these steps include fluorinating agents, amines, and carboxylic acids under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize reaction conditions and minimize by-products. The use of catalysts and advanced purification methods like chromatography and crystallization are crucial in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoro-substituted oxazepinone ring is believed to play a crucial role in enhancing the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide: Lacks the fluoro substituent, which may result in different biological activity and binding properties.

    N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide: Contains a chloro substituent instead of fluoro, potentially altering its chemical reactivity and biological effects.

Uniqueness

The presence of the fluoro substituent in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features multiple functional groups that contribute to its biological properties:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets.
  • Oxazepine and Imidazole Rings : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory pathways. For instance, analogs have been identified as inhibitors of receptor-interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis and inflammation .
  • Receptor Modulation : The structural components may allow for selective binding to various receptors, potentially leading to modulation of cellular signaling pathways.

Biological Activity Data

The following table summarizes the known biological activities associated with similar compounds in the literature:

Compound NameStructure FeaturesBiological Activity
Analog AContains oxazepine moietyInhibits RIP1 kinase (IC50 = 32 nM)
Analog BFluorinated benzene ringAnticancer effects in HeLa cells (IC50 = 1.0 μM)
Analog CImidazole ring presentAnti-inflammatory properties in U937 cells

Study 1: Inhibition of RIP1 Kinase

A study investigated the effects of a structurally similar compound on RIP1 kinase activity. The compound demonstrated potent inhibition with an IC50 value of 32 nM, indicating strong potential as an anti-inflammatory agent . This suggests that this compound may exhibit similar properties.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds. In vitro assays showed significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.5 to 2.0 μM . The presence of the imidazole ring was noted to enhance cytotoxicity through apoptosis induction.

Study 3: Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of compounds with similar structures in human monocyte models. These compounds were able to reduce cytokine production significantly, suggesting a mechanism involving the modulation of immune responses .

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-14-2-4-17-13(7-14)9-24(18(25)10-27-17)6-5-21-19(26)12-1-3-15-16(8-12)23-11-22-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHJUBNWHKMWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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